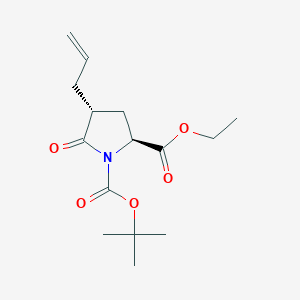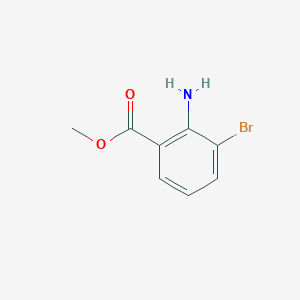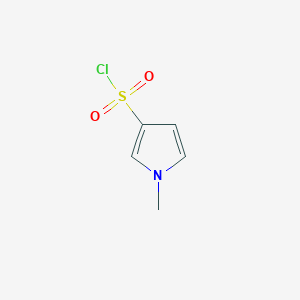![molecular formula C18H27NO4 B168487 4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester CAS No. 1164-14-3](/img/structure/B168487.png)
4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is also known as EPHEDRINE, which is a synthetic derivative of ephedrine. It is a white crystalline powder that is soluble in water and alcohol.
Mechanism Of Action
EPHEDRINE acts primarily as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. It works by binding to and activating adrenergic receptors, which are located throughout the body. This leads to the release of norepinephrine, a neurotransmitter that activates the sympathetic nervous system.
Biochemical And Physiological Effects
EPHEDRINE has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiratory rate, which can lead to increased energy and alertness. It also increases the release of glucose from the liver, which can provide additional energy to the body.
Advantages And Limitations For Lab Experiments
EPHEDRINE has several advantages and limitations for lab experiments. Its ability to stimulate the sympathetic nervous system makes it useful for studying the effects of sympathetic activation on various physiological processes. However, its effects can be difficult to control, and it can be toxic at high doses.
Future Directions
There are several future directions for research on EPHEDRINE. One potential area of research is its use as a potential treatment for obesity. EPHEDRINE has been shown to increase metabolism and reduce appetite, which could make it a useful tool for weight loss. Another area of research is its potential use as a performance-enhancing drug. EPHEDRINE has been shown to improve endurance and reduce fatigue, which could make it useful for athletes. Finally, there is potential for EPHEDRINE to be used in the development of new drugs for various medical conditions. Its ability to stimulate the sympathetic nervous system makes it a promising candidate for drug development.
Synthesis Methods
The synthesis of EPHEDRINE involves a multistep process that starts with the reaction of benzaldehyde and ethyl acetoacetate in the presence of a base to form 3-phenyl-2-butanone. This intermediate is then reacted with ethylamine to form the corresponding imine, which is reduced with sodium borohydride to form EPHEDRINE.
Scientific Research Applications
EPHEDRINE has been extensively researched for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, EPHEDRINE has been used as a bronchodilator to treat asthma and other respiratory disorders. It has also been used as a stimulant to treat narcolepsy and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
ethyl 4-[benzyl-(3-ethoxy-3-oxopropyl)amino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-3-22-17(20)11-8-13-19(14-12-18(21)23-4-2)15-16-9-6-5-7-10-16/h5-7,9-10H,3-4,8,11-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLYHKDNSYWZGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN(CCC(=O)OCC)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














